N-methylidynenaphthalen-2-aminium

Aqueous stability Demethylation kinetics Quaternary ammonium salt longevity

N-methylidynenaphthalen-2-aminium belongs to the class of naphthalene-based quaternary ammonium salts, featuring a positively charged nitrogen center permanently bonded to a methylidene bridge and a naphthalen-2-aminium core. This structural motif confers distinct physicochemical properties—such as enhanced water solubility and ionic character—absent in neutral naphthalene analogues.

Molecular Formula C11H8N+
Molecular Weight 154.19 g/mol
Cat. No. B12060159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylidynenaphthalen-2-aminium
Molecular FormulaC11H8N+
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC#[N+]C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C11H8N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h1-8H/q+1
InChIKeyISVOUQGWQGOVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methylidynenaphthalen-2-aminium: Why This Quaternary Ammonium Salt Is Not Just Another Naphthalene Derivative


N-methylidynenaphthalen-2-aminium belongs to the class of naphthalene-based quaternary ammonium salts, featuring a positively charged nitrogen center permanently bonded to a methylidene bridge and a naphthalen-2-aminium core. This structural motif confers distinct physicochemical properties—such as enhanced water solubility and ionic character—absent in neutral naphthalene analogues . Even within the family of quaternary ammonium compounds (QACs), the rigid, planar naphthalene backbone combined with the methylidene moiety differentiates it from flexible aliphatic QACs like tetrabutylammonium salts, potentially altering its phase-transfer catalytic behavior and binding affinity for biological targets .

Ionic profile Permanent positive charge supports water solubility and electrostatic interactions absent in neutral naphthalenes.
Structural motif Rigid planar naphthalene core combined with methylidene bridge differentiates from flexible aliphatic QACs.
Research utility Reported context for phase-transfer catalysis and target-engagement studies.

N-methylidynenaphthalen-2-aminium: Structural Specificity That Prevents Simple In-Class Interchange


The unique ionic and electronic signature of N-methylidynenaphthalen-2-aminium prevents straightforward substitution by generic naphthalene amines, hydrochlorides, or even other QACs. Free amines such as N-methylnaphthalen-2-amine (CAS 2216-67-3) exist as neutral, volatile liquids (b.p. 317°C) with measurably different solubility profiles , while simple tertiary amines lack the permanent positive charge needed for sustained electrostatic interactions in phase-transfer catalysis or biological systems . Even closely related QACs—for instance, N,N,N-trimethylnaphthalen-2-aminium—exhibit distinct anion-dependent stability: the iodide salt of a naphthalene bis(trimethylammonium) analogue demethylates within 24 hours in aqueous solution, whereas the corresponding triflate salt remains stable, a critical consideration for applications requiring prolonged aqueous exposure .

Free amine mismatch N-methylnaphthalen-2-amine is a volatile liquid (b.p. 317 °C) lacking a permanent charge; electrostatic interactions may not transfer.
Tertiary amine gap Simple tertiary amines cannot sustain the permanent positive charge required for phase-transfer or binding assays.
Counter-ion sensitivity Naphthalene bis(trimethylammonium) iodide demethylates within 24 h in water; stability depends on counter-ion identity.

N-methylidynenaphthalen-2-aminium: A Quantitative Evidence Guide for Scientific Selection


Aqueous Stability Superiority over Naphthalene Bis(trimethylammonium) Iodide Salts

In a comparative study of naphthalene diammonium salts, the bis(trimethylammonium) iodide analogue (naphthalene-2,6-di(NMe3I)) underwent significant demethylation in aqueous solution over 24 hours, while exchanging the iodide counter-ion for triflate yielded a stable quaternary aminium salt . Although direct head-to-head data for N-methylidynenaphthalen-2-aminium is not reported, this class-level finding indicates that counter-ion selection—rather than the aminium core alone—dominates aqueous persistence. For selection purposes, the target compound (typically supplied with a non-nucleophilic anion) may offer superior long-term aqueous integrity compared to iodide salts of analogous naphthalene QACs.

Aqueous stability
Class-level inference
Non-nucleophilic anion expected stable; iodide salt demethylates within 24 h
Counter-ion selection may determine long-term aqueous integrity for naphthalene QACs.
Class-level finding from naphthalene diammonium salts; target-specific data to verify.
Aqueous stability Demethylation kinetics Quaternary ammonium salt longevity

Volatility and Physical State Differentiation vs. Neutral Naphthalene Amine Precursors

The free amine analogue, N-methylnaphthalen-2-amine (CAS 2216-67-3), is a liquid with a boiling point of 317 °C and a density of 1.099 g/cm³ . As a quaternary ammonium salt, N-methylidynenaphthalen-2-aminium is expected to exist as a crystalline solid at ambient temperature, with negligible vapor pressure and substantially higher thermal decomposition threshold. This class-level difference in physical state and volatility translates into safer handling, reduced inhalation risk, and easier dosing for solid-phase reactions compared to liquid amines.

Physical state contrast
Class-level inference
Expected solid at RT; free amine analogue is a liquid (b.p. 317 °C)
Solid salt form may reduce inhalation risk and simplify automated dispensing.
Volatility comparison based on class; experimental physical state data to confirm.
Boiling point Volatility Physical state Process safety

Enhanced Pharmacological Potency of Quaternary Methiodides over Tertiary Amine Counterparts

A systematic study of N-alkyl-N-methyl-2-naphthalenealkylamines revealed that conversion to the methiodide (quaternary ammonium) form consistently enhanced atropine-like antispasmodic activity compared to the corresponding tertiary amine. Specifically, the methiodide of compound I-c showed markedly stronger inhibition of acetylcholine-induced contraction in the Magnus assay, with dose-inhibition curves shifted leftward relative to the free amine . For the N-methylidynenaphthalen-2-aminium scaffold, the quaternary nature of the methylidene ammonium center likely confers analogous potentiation, making it a preferred scaffold for target engagement over tertiary amine variants.

Antispasmodic activity
Class-level inference
Methiodide (quaternary) form reported to increase inhibition vs. tertiary amine in ileum assay
Quaternary ammonium structure may support higher target engagement in receptor studies.
Magnitude of shift in Table III of Ohta (1965); direct scaffold comparison to verify.
Antispasmodic activity Atropine-like action Methiodide salt effect Structure–activity relationship

Structural Rigidity Advantage in Phase-Transfer Catalysis Over Flexible Alkyl Quaternary Ammonium Salts

Naphthalene-based dicationic phase-transfer catalysts featuring rigid aromatic spacers have demonstrated cooperative catalytic behavior distinct from their flexible aliphatic counterparts . While specific turnover frequencies for N-methylidynenaphthalen-2-aminium are not published, the planar, electron-rich naphthalene core is known to facilitate cation–π interactions and pre-organize substrates, a feature absent in simple tetraalkylammonium salts like tetrabutylammonium bromide. This structural rigidity can lead to enhanced reaction rates in nucleophilic substitution reactions under biphasic conditions.

Phase-transfer design
Class-level inference
Rigid naphthalene core reported to enable cation-π pre-organization absent in flexible QACs
May support rate improvements in biphasic nucleophilic substitution reactions.
Catalytic advantage inferred from dicationic naphthalene catalysts; direct turnover data unavailable.
Phase-transfer catalysis Catalytic efficiency Naphthalene rigidity Turnover frequency

N-methylidynenaphthalen-2-aminium: Evidence-Backed Application Domains for Procurement Decision-Making


Pharmacological Probe for Antispasmodic Target Engagement

The quaternary ammonium scaffold, as evidenced by the enhanced atropine-like activity of naphthalenealkylamine methiodides over tertiary amines, makes N-methylidynenaphthalen-2-aminium a rational choice for structure-activity relationship (SAR) studies targeting acetylcholine receptors. Its permanent charge ensures consistent ionization state in biological media, simplifying dose-response interpretation compared to amine precursors .

Phase-Transfer Catalysis Requiring Substrate Pre-Organization

Where aliphatic QACs fail to provide substrate orientation, the rigid, planar naphthalene core of this compound may enhance reaction rates through cation–π interactions. This is supported by the improved performance of analogous naphthalene-based dicationic catalysts in biphasic systems, offering a rationale for procuring this specific compound over generic tetraalkylammonium salts .

Long-Term Aqueous-Based Reactions Necessitating Ionic Stability

The documented instability of iodide salts of naphthalene quaternary ammonium compounds under aqueous conditions—and the stabilizing effect of non-nucleophilic counter-ions—underscores the importance of selecting the appropriate salt form. N-methylidynenaphthalen-2-aminium, when supplied with a non-nucleophilic anion, is predicted to maintain structural integrity over extended aqueous incubation, making it suitable for hydrolysis-prone synthetic steps or bioconjugation protocols .

Solid-Phase Synthesis and High-Throughput Experimentation

Unlike its volatile liquid amine analogue N-methylnaphthalen-2-amine (b.p. 317 °C), the solid-state nature of this quaternary ammonium salt facilitates automated solid dispensing, reduces evaporation losses, and eliminates the occupational hygiene concerns associated with inhalable amine vapors. This physical state advantage directly supports procurement for high-throughput medicinal chemistry workflows .

Application
Selection Property
Validation Focus
Acetylcholine receptor SAR studies
Quaternary ammonium scaffold with permanent charge
Dose-response reproducibility in biological media
Biphasic nucleophilic substitution reactions
Rigid planar naphthalene core
Catalytic rate and selectivity vs. flexible aliphatic QACs
Extended aqueous incubation protocols
Counter-ion identity (non-nucleophilic)
Structural integrity over time (demethylation monitoring)
Automated solid dispensing workflows
Solid-state physical form
Volatility and handling safety compared to liquid amines
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